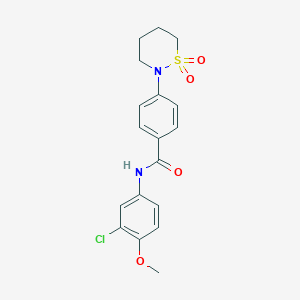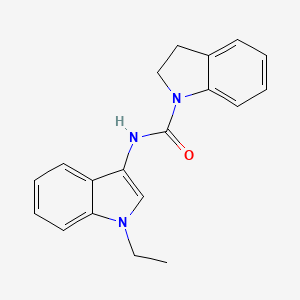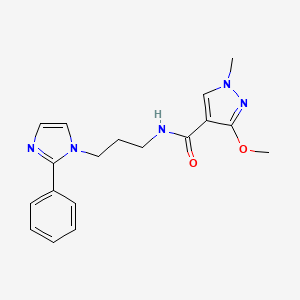![molecular formula C12H6Cl2N2OS B2382693 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 562792-65-8](/img/structure/B2382693.png)
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazothiazole derivatives. This compound is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and pharmacology .
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been reported to targetPantothenate synthetase in Mycobacterium tuberculosis . Another derivative, CITCO, is known to stimulate the human constitutive androstane receptor (CAR) .
Biochemical Pathways
Similar compounds have been reported to have antimycobacterial effects , suggesting that they might interfere with the biochemical pathways essential for the survival of Mycobacterium tuberculosis.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , indicating that these properties were considered during the design and synthesis of these compounds.
Result of Action
Similar compounds have shown dose-dependent antiproliferative effects against various cancer cell lines . This suggests that 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde might also have potential anticancer effects.
Action Environment
The stability of similar compounds and their interactions with their targets have been studied using molecular docking and dynamics .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound .
Cellular Effects
Similar compounds have been shown to have broad-spectrum antiproliferative activity against various cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors .
Transport and Distribution
Similar compounds have been shown to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to produce the imidazothiazole ring. The final step involves the formylation of the imidazothiazole derivative to obtain the desired carbaldehyde compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound has been evaluated for its antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent. These compounds share a similar imidazothiazole core structure but differ in their substituents and specific biological activities. The unique combination of the 3,4-dichlorophenyl group and the formyl group in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-8-2-1-7(5-9(8)14)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWZSYSXCOBYKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N3C=CSC3=N2)C=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate](/img/structure/B2382617.png)
![N-cyclopentyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide](/img/structure/B2382619.png)


![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2382626.png)
![N-(4-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2382627.png)

![Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2382630.png)

![N-(1,3-benzodioxol-5-yl)-2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]acetamide](/img/structure/B2382632.png)

